molecular formula C13H19F2N5 B11729554 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11729554
M. Wt: 283.32 g/mol
InChI Key: DUZXGBMDYCRQJA-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine stands out due to its dual pyrazole structure, which imparts unique chemical properties and potential for diverse applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-9(2)20-10(3)11(7-17-20)6-16-8-12-4-5-19(18-12)13(14)15/h4-5,7,9,13,16H,6,8H2,1-3H3

InChI Key

DUZXGBMDYCRQJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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